Survivin is predominantly expressed in embryonic tissues and various cancers, including melanoma and colorectal cancer. The specific sequence of Murine Survivin (20-28) corresponds to amino acids 20 to 28 of the murine survivin protein, which plays a crucial role in tumorigenesis and resistance to chemotherapy .
The synthesis of Murine Survivin (20-28) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the efficient assembly of peptides. This technique involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps to yield the final peptide product.
The molecular structure of Murine Survivin (20-28) consists of a linear chain of amino acids with specific side chains that contribute to its biochemical properties. The sequence is critical for its binding affinity to MHC molecules, which facilitates T-cell recognition.
The exact sequence of Murine Survivin (20-28) is:
This sequence has been shown to bind effectively to H-2 Db molecules, which are essential for T-cell activation in murine models .
Murine Survivin (20-28) can undergo various biochemical interactions, primarily involving binding to major histocompatibility complex (MHC) molecules on antigen-presenting cells. This interaction is crucial for eliciting an immune response.
The mechanism of action for Murine Survivin (20-28) primarily involves its role as an antigen that stimulates an immune response against tumor cells. When presented by MHC class I molecules, it activates CD8+ T-cells, leading to targeted cytotoxic activity against cells expressing survivin.
Research indicates that immunization with this peptide can lead to the generation of survivin-specific cytotoxic T lymphocytes that effectively suppress tumor growth in murine models .
Relevant analyses often involve assessing the peptide's stability under different pH levels and temperatures to ensure efficacy in therapeutic applications .
Murine Survivin (20-28) has several scientific applications:
These applications highlight the potential of Murine Survivin (20-28) as both a research tool and a therapeutic agent in oncology.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4